![molecular formula C33H43NO13 B1209746 Rubeomycin B CAS No. 78366-46-8](/img/structure/B1209746.png)
Rubeomycin B
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Overview
Description
Rubeomycin B is a natural product found in Nonomuraea roseoviolacea with data available.
Scientific Research Applications
Antimicrobial and Enzyme Activity
The rubromycin family, including Rubeomycin B, has been recognized for its antimicrobial and enzyme activity. The unique hexacyclic ring system of these compounds has attracted attention for its potential in combating various pathogens. Researchers have dedicated efforts to synthesize and understand the complex structure of these natural products (Atkinson & Brimble, 2015).
Telomerase Inhibition
Rubeomycin B and its analogs, known for their benzofuran and benzodipyran rings forming a spiroketal system, have been found to inhibit human telomerase significantly. The spiroketal system in these compounds is crucial for their inhibitory activity, suggesting their potential as lead structures in developing more potent and selective inhibitors of human telomerase (Ueno et al., 2000).
Antitumor Activity
An experimental form of Rubeomycin, incorporated into absorbable polymeric microparticles, has shown pronounced antitumor activity. This form has been evaluated in laboratory mice with Ehrlich ascitic carcinoma, indicating the potential of Rubeomycin in cancer treatment and its effectiveness as a local injection (Shishatskaya et al., 2008).
properties
CAS RN |
78366-46-8 |
---|---|
Product Name |
Rubeomycin B |
Molecular Formula |
C33H43NO13 |
Molecular Weight |
661.7 g/mol |
IUPAC Name |
7-[4-amino-5-[3-hydroxy-1-(1-hydroxypropan-2-yloxy)butoxy]-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C33H43NO13/c1-13(36)8-22(44-14(2)12-35)47-32-15(3)45-23(9-19(32)34)46-21-11-33(43,16(4)37)10-18-25(21)31(42)27-26(29(18)40)28(39)17-6-5-7-20(38)24(17)30(27)41/h5-7,13-16,19,21-23,32,35-38,40,42-43H,8-12,34H2,1-4H3 |
InChI Key |
QSLSPJFMOXHLJX-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(C)O)O)N)OC(CC(C)O)OC(C)CO |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(C)O)O)N)OC(CC(C)O)OC(C)CO |
Other CAS RN |
78919-31-0 78962-31-9 |
synonyms |
4-hydroxybaumycinol A1 4-hydroxybaumycinol A2 rubeomycin B rubeomycin B1 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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